molecular formula C12H9Cl2NO B13094052 4,5-Dichloro-2-(phenylamino)phenol

4,5-Dichloro-2-(phenylamino)phenol

Cat. No.: B13094052
M. Wt: 254.11 g/mol
InChI Key: QZPCZTCHPZAMGE-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(phenylamino)phenol is a substituted phenol derivative featuring two chlorine atoms at the 4 and 5 positions of the aromatic ring and a phenylamino (-NH-C₆H₅) group at the 2 position. Its molecular formula is inferred as C₁₂H₉Cl₂NO, with a molecular weight of approximately 274.11 g/mol.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

2-anilino-4,5-dichlorophenol

InChI

InChI=1S/C12H9Cl2NO/c13-9-6-11(12(16)7-10(9)14)15-8-4-2-1-3-5-8/h1-7,15-16H

InChI Key

QZPCZTCHPZAMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(phenylamino)phenol typically involves the chlorination of 2-phenoxyanisole followed by demethylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(phenylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2-(phenylamino)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(phenylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atoms and phenylamino group can participate in various chemical interactions, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Primary Use Toxicity/Hazards Key References
This compound Cl (4,5), NH-C₆H₅ (2) C₁₂H₉Cl₂NO Not explicitly cited Unknown (limited data) -
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol Cl (4,5), O-C₆H₃Cl₂ (2) C₁₂H₆Cl₄O₂ Not specified Irritant; harmful if inhaled
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- Cl (4,5), CF₃ (2) C₈H₄Cl₂F₃N₂ Herbicide (flax, cereals) Skin/eye irritant; potential liver effects

Substituent Effects and Functional Differences

Chlorine vs. Trifluoromethyl Groups

  • This compound and Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- both feature chlorine atoms at the 4 and 5 positions. However, the trifluoromethyl (-CF₃) group in the latter enhances lipophilicity and metabolic stability compared to the phenylamino group, which may facilitate its herbicidal activity .

Phenoxy vs. Phenylamino Linkages

  • 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol replaces the phenylamino group with a phenoxy (-O-C₆H₃Cl₂) moiety. The oxygen atom in the phenoxy group reduces basicity compared to the nitrogen in phenylamino, altering solubility and reactivity. This compound’s safety profile includes respiratory irritation risks, highlighting the impact of halogenation on toxicity .

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